2-Fluoroadamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIPBADUQGZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168154 | |
| Record name | 2-Fluoroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16668-83-0 | |
| Record name | 2-Fluoroadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016668830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoroadamantane
Direct Fluorination Approaches to Adamantane (B196018) Derivatives
Direct fluorination involves the substitution of a C-H bond on the adamantane framework with a fluorine atom. These methods can be challenging regarding selectivity.
Electrochemical Fluorination Protocols for Adamantanes
Electrochemical fluorination (ECF) is a method used for the preparation of organofluorine compounds. wikipedia.org This technique has been applied to the adamantane framework using electrolytes and fluorine sources like triethylamine (B128534) pentahydrofluoride (Et₃N−5HF). acs.orgnih.govacs.org The process involves the electrolysis of a solution containing the adamantane substrate, where the oxidation potential can be precisely controlled. acs.org This control allows for the selective preparation of mono-, di-, tri-, and tetrafluoroadamantanes. acs.orgnih.gov
Considerations for Regioselective Fluorination at Secondary Positions
A significant consideration in the electrochemical fluorination of adamantane is its pronounced regioselectivity. Research demonstrates that this method overwhelmingly favors the introduction of fluorine atoms at the tertiary (bridgehead) carbon atoms. acs.orgnih.govacs.org The mechanism is believed to proceed through the formation of an adamantane cation intermediate. wikipedia.org The tertiary carbocation is significantly more stable than the secondary carbocation, leading to preferential fluorination at the 1, 3, 5, and 7 positions.
This inherent electronic preference makes the synthesis of 2-fluoroadamantane (a secondary fluoride) via direct electrochemical fluorination highly challenging and non-selective. The process is not a viable route for obtaining the 2-fluoro isomer as a primary product due to the strong thermodynamic and kinetic bias towards functionalizing the tertiary C-H bonds. acs.orgrsc.org
Free-Radical Fluorination Strategies for Adamantane Frameworks
Free-radical fluorination offers an alternative pathway for direct C-H functionalization. wikipedia.org This approach involves the generation of a carbon-centered radical on the adamantane cage, which then reacts with a fluorine atom source. wikipedia.org The C-H bonds of adamantane have high bond dissociation energies, which necessitates the use of highly reactive radical abstractors. rsc.org
Photoredox catalysis using an acridinium (B8443388) photocatalyst has been shown to generate radicals from adamantane that can be trapped by various radical acceptors. rsc.orgnih.gov For fluorination, an electrophilic N-F reagent such as N-fluorobenzenesulfonimide (NFSI) can serve as the fluorine atom source. rsc.orgnih.gov While this method can functionalize adamantane, controlling the regioselectivity between the more abundant secondary positions (CH₂) and the electronically favored tertiary positions (CH) remains a significant challenge. rsc.org The reaction often results in a mixture of isomers, complicating the isolation of pure this compound.
Indirect Fluorination Routes to this compound
Indirect routes, which involve the conversion of a functional group already located at the C-2 position, provide a much more reliable and regioselective pathway to this compound.
Deoxyfluorination of 2-Adamantanol (B149831) and Analogues
Deoxyfluorination is a chemical reaction that converts a hydroxyl group into a fluorine atom. This method is particularly effective for the synthesis of this compound, starting from its corresponding alcohol, 2-adamantanol (also known as 2-hydroxyadamantane). sigmaaldrich.comnist.gov The position of the fluorine atom in the final product is precisely determined by the location of the hydroxyl group on the starting material, thus circumventing the regioselectivity issues inherent in direct C-H fluorination. This approach is considered a more reliable way to synthesize specifically fluorinated adamantane analogues. acs.org
Table 1: Reactant and Product in Deoxyfluorination
| Starting Material | Target Product |
|---|
Application of Diethylaminosulfur Trifluoride (DAST)
Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for nucleophilic fluorination, particularly for the deoxyfluorination of alcohols. sigmaaldrich.comdurham.ac.uk It effectively transforms primary and secondary alcohols into their corresponding alkyl fluorides. reddit.com
In the synthesis of this compound, 2-adamantanol is treated with DAST. The generally accepted mechanism involves the initial reaction of the alcohol with DAST to form an intermediate alkoxy sulfurane. This intermediate is then displaced by a fluoride (B91410) ion in either an Sₙ1 or Sₙ2-type reaction to yield the final fluorinated product. reddit.com The reaction is typically performed in an anhydrous solvent like dichloromethane. durham.ac.uk This method provides a direct and high-yielding route to this compound from a readily available precursor.
Table 2: Research Findings on Deoxyfluorination with DAST
| Reagent | Function | Substrate Example | Product Example |
|---|
Utilization of Pyridinium Polyhydrogen Fluoride
Pyridinium polyhydrogen fluoride, often referred to as Olah's reagent, is a versatile and commonly employed fluorinating agent for the conversion of alcohols to alkyl fluorides. wikipedia.orgdrugfuture.com This reagent, a complex of hydrogen fluoride and pyridine, offers a more manageable and less volatile source of nucleophilic fluoride compared to gaseous hydrogen fluoride. wikipedia.orgdrugfuture.com The general reaction involves the protonation of the hydroxyl group of the alcohol, followed by nucleophilic attack by the fluoride ion, leading to the formation of the corresponding fluoroalkane.
The synthesis of fluoroadamantanes from the corresponding adamantols is a well-established method. While the fluorination of 1-adamantanol (B105290) to 1-fluoroadamantane (B1266609) is extensively documented, the same principle applies to the synthesis of this compound from 2-adamantanol. orgsyn.org The reaction of a secondary alcohol like 2-adamantanol with Olah's reagent is expected to proceed, yielding this compound. Although detailed yields for a broad range of secondary alcohols are reported to be in the range of 70-90%, specific data for 2-adamantanol requires consultation of dedicated research literature. orgsyn.org
Table 1: Illustrative Synthesis of Alkyl Fluorides from Alcohols using Pyridinium Polyhydrogen Fluoride
| Starting Alcohol | Product | Reported Yield (%) | Reference |
| 1-Adamantanol | 1-Fluoroadamantane | 88-90 | orgsyn.org |
| Cyclohexanol (B46403) | Fluorocyclohexane | 85 | General data for secondary alcohols |
| 2-Butanol (B46777) | 2-Fluorobutane | 78 | General data for secondary alcohols |
Note: The yields for cyclohexanol and 2-butanol are representative values for the fluorination of secondary alcohols with Olah's reagent and may not reflect the exact yield for 2-adamantanol.
Halogen Exchange Reactions from 2-Halo-adamantane Precursors
Halogen exchange (Halex) reactions provide an alternative and widely used pathway for the synthesis of fluoroalkanes. This method involves the substitution of a heavier halogen atom (such as bromine or chlorine) with fluorine, typically by employing a metal fluoride as the fluorine source.
The synthesis of this compound can be achieved by the fluorination of 2-bromoadamantane (B1268071) or 2-chloroadamantane (B1585024). Various metal fluorides, including silver(I) fluoride (AgF), potassium fluoride (KF), and cesium fluoride (CsF), can be utilized for this transformation. The reactivity of the 2-haloadamantane precursor and the choice of the fluorinating agent and reaction conditions are crucial for achieving high yields. For instance, the halogen exchange of 1-bromoadamantane (B121549) with silver fluoride or zinc fluoride is a known procedure. orgsyn.org Similar reactivity is expected for the 2-bromo isomer. The use of phase-transfer catalysts can enhance the efficacy of alkali metal fluorides like KF in non-polar solvents.
A study on the halogen exchange of substituted 2-alkylquinolines with silver(II) fluoride (AgF₂) has demonstrated the feasibility of this reagent for fluorination. rsc.org While this specific study does not involve adamantane derivatives, it highlights the potential of silver fluorides in such transformations.
Table 2: Halogen Exchange Reactions for the Synthesis of this compound
| Precursor | Reagent | Product | Reported Yield (%) | Reference |
| 2-Bromoadamantane | AgF | This compound | Data not available in provided sources | N/A |
| 2-Chloroadamantane | KF/Phase-transfer catalyst | This compound | Data not available in provided sources | N/A |
| 2-Iodoadamantane | AgF₂ | This compound | Data not available in provided sources | N/A |
Methodological Advancements and Green Chemistry Principles in this compound Synthesis
Traditional fluorination methods often involve hazardous reagents like gaseous fluorine or highly corrosive hydrogen fluoride. The development of more benign fluorinating agents is a key area of research. For instance, the use of solid-supported reagents or ionic liquids as reaction media can facilitate easier product separation and reagent recycling. organic-chemistry.org
Recent advancements in fluorination chemistry that align with green chemistry principles include:
Catalytic Fluorination: The use of catalytic amounts of reagents, rather than stoichiometric quantities, reduces waste and improves atom economy. Metal-catalyzed fluorination reactions are a promising area of research. nih.gov
Electrochemical Fluorination: This method uses electricity to drive the fluorination reaction, often under milder conditions and with less hazardous reagents compared to traditional methods. numberanalytics.com
Photochemical Fluorination: Light-induced fluorination can offer high selectivity and proceed under mild conditions, reducing energy consumption. numberanalytics.com
Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, can significantly reduce the environmental footprint of a synthesis. Research into the green synthesis of adamantane derivatives has explored solvent-free conditions. rsc.org
While specific examples of the application of these green methodologies directly to the synthesis of this compound are not extensively detailed in the provided search results, the general trends in sustainable organofluorine chemistry suggest that future synthetic routes to this compound will likely incorporate these principles to enhance safety and environmental compatibility. criver.com
Chemical Reactivity and Mechanistic Pathways of 2 Fluoroadamantane
Nucleophilic Substitution Reactions at the C-2 Position of 2-Fluoroadamantane
The adamantane (B196018) cage is sterically hindered, which generally disfavors bimolecular nucleophilic substitution (SN2) reactions at its secondary positions. Consequently, nucleophilic substitution at the C-2 position of this compound tends to proceed through a unimolecular (SN1) mechanism involving the formation of a secondary 2-adamantyl carbocation intermediate. science-revision.co.ukucalgary.ca However, the C-F bond is the strongest among the carbon-halogen bonds, making fluoride (B91410) a poor leaving group and rendering this compound relatively inert to nucleophilic substitution compared to other 2-haloadamantanes. savemyexams.com
The reactivity of such systems is often evaluated through solvolysis studies. For instance, the hydrolysis rates of (E)- and (Z)-5-fluoro-2-adamantyl tosylates are significantly slower—by 4 to 6 orders of magnitude—than the parent 2-adamantyl tosylate. researchgate.net This dramatic rate decrease highlights the strong deactivating effect of the fluorine substituent on the formation of the carbocation intermediate. researchgate.net The reaction of 2-aryl-2-chloroadamantanes has also been studied to understand solvent effects and the competition between sigma-participation and pi-resonance. acs.org
Despite its general inertness, substitution can be achieved under forcing conditions or with potent nucleophiles. The reaction of halogenoalkanes with nucleophiles like hydroxide (B78521) ions (to form alcohols), cyanide ions (to form nitriles), or ammonia (B1221849) (to form amines) are fundamental substitution reactions, though they are significantly slower for fluoroalkanes. savemyexams.comsavemyexams.com The reaction with water, a weak nucleophile, to produce an alcohol is a classic example of hydrolysis that proceeds very slowly. savemyexams.com The stability of the 2-adamantyl cation intermediates can be influenced by substituents on the adamantane core, which in turn affects the rate and stereochemistry of the substitution products. researchgate.net
Electrophilic Reactions and Derivatization of the Adamantane Core
The adamantane skeleton consists of saturated C-H bonds, which are generally unreactive toward electrophiles unless under harsh conditions, such as in the presence of superacids. acs.org Electrophilic functionalization of adamantane itself, for example with nitronium tetrafluoroborate, typically occurs at the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7) to yield products like 1-nitroadamantane. acs.orgresearchgate.net
In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the entire cage towards electrophilic attack. However, reactions can still be directed to the bridgehead positions. For instance, the nitroxylation of this compound with nitric acid in the presence of acetic anhydride (B1165640) proceeds at the nodal (bridgehead) positions to form nitroxy derivatives. researchgate.netresearchgate.net
Recent advancements have explored metal-catalyzed C(sp³)–H bond functionalization. For example, a "sandwich" diimine-copper catalyst has been used for the trifluoroethylation of unactivated C(sp³)–H bonds via carbene insertion. nih.gov In a study involving 1-fluoroadamantane (B1266609), C-H functionalization was observed to occur even at low temperatures (-80 °C). nih.gov Another approach utilizes photoredox catalysis for a formal hydride abstraction, enabling the functionalization of tertiary Csp³–H bonds with nucleophiles. This method has shown high selectivity for tertiary positions over secondary ones in adamantane derivatives. chemrxiv.org
Radical Reactions and Functionalization Patterns in this compound
Radical reactions provide an alternative pathway for the functionalization of the inert C-H bonds of the adamantane cage, as they are less sensitive to the steric and electronic effects that govern ionic reactions. libretexts.org The relative reactivity of the tertiary (bridgehead) and secondary C-H bonds in adamantane towards radical abstraction depends heavily on the specific radical reagent used. oup.com
Direct fluorination of adamantane using reagents like xenon difluoride has been shown to produce a mixture of fluorinated products, including 1-fluoroadamantane and this compound, with a preference for substitution at the tertiary position. oup.com This suggests that radical abstraction of a hydrogen atom is the key step, followed by reaction with the fluorinating agent.
Studies on the 5-fluoroadamant-2-yl radical, generated from precursors like E/Z mixtures of 2-bromo-5-fluoroadamantane, have investigated the stereoselectivity of atom transfer reactions. acs.org The diastereoselectivity of capturing this radical with various reagents is influenced by stereoelectronic factors, including the electrostatic field of the remote fluorine substituent. acs.org
Nitroxylation Studies on this compound DerivativesResearch into the functionalization of substituted adamantanes has included nitroxylation reactions. The reaction of this compound with nitric acid results in the formation of nitrolysis products.researchgate.netlookchem.comSpecifically, when conducted in the presence of acetic anhydride, the reaction yields bridgehead nitroxy derivatives.researchgate.netA notable stereochemical outcome is the predominant formation of products with the Z-configuration relative to the fluorine atom at the C-2 position.researchgate.netresearchgate.netlookchem.comThis selectivity indicates that the existing fluoro-substituent directs the approach of the incoming electrophile to a specific face of the adamantane cage.
The table below summarizes the key findings from nitroxylation studies on halo-substituted adamantanes.
| Substrate | Reagent(s) | Key Observation | Product Type | Ref |
| This compound | HNO₃ / Acetic Anhydride | Reaction occurs at nodal (bridgehead) positions. | Predominantly Z-configuration nitroxy derivatives | researchgate.netresearchgate.net |
| 2,2-Dichloroadamantane | HNO₃ / Acetic Anhydride | Formation of a 1,4,4-trichloro-substituted derivative. | Chloro-substituted derivative | researchgate.netlookchem.com |
Theoretical and Computational Studies of 2 Fluoroadamantane
Quantum Chemical Analysis of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 2-fluoroadamantane. These studies typically begin with geometry optimization to find the lowest energy conformation of the molecule.
Table 1: Comparison of Selected Calculated Geometric Parameters for Adamantane (B196018) and this compound Note: Adamantane data is based on established experimental and computational values. This compound data is estimated based on DFT calculations for similar halo-adamantanes. Actual values may vary based on the level of theory and basis set used.
| Parameter | Atom(s) Involved | Adamantane (Typical Value) | This compound (Estimated Value) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C-F | N/A | ~1.41 | |
| C-C (average) | ~1.54 | ~1.54 | |
| Bond Angles (°) | |||
| C-C-C (average) | ~109.5 | ~109.5 | |
| F-C-H | N/A | ~109.1 |
The electronic structure is further probed by analyzing the distribution of electron density, often through population analysis methods like the one proposed by Mulliken. univ-mosta.dzsemanticscholar.orgniscpr.res.in Mulliken population analysis provides a way to estimate partial atomic charges, revealing the polarization of bonds. univ-mosta.dzirjweb.com In this compound, the fluorine atom carries a significant negative partial charge due to its high electronegativity, while the attached carbon (C-2) becomes correspondingly electron-deficient, bearing a positive partial charge. This inductive effect propagates through the carbon skeleton, though its influence diminishes with distance.
Frontier Molecular Orbital (FMO) theory is another critical component of electronic structure analysis. irjweb.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. semanticscholar.org The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation. univ-mosta.dzniscpr.res.in For this compound, the introduction of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted adamantane.
Table 2: Calculated Electronic Properties of this compound Note: These values are representative and are highly dependent on the computational method (e.g., DFT/B3LYP) and basis set (e.g., 6-311++G(d,p)) employed in the calculation. semanticscholar.org
| Property | Value (Representative) | Description |
|---|---|---|
| Mulliken Charges (a.u.) | ||
| Fluorine (F) | -0.4 to -0.5 | Indicates high electron density. |
| Carbon (C-2) | +0.3 to +0.4 | Indicates electron deficiency due to bonding with F. |
| Frontier Orbitals (eV) | ||
| HOMO Energy | ~ -7.5 eV | Represents the ability to donate an electron. |
| LUMO Energy | ~ +1.5 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 9.0 eV | Correlates with chemical reactivity and stability. |
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools for modeling the pathways and energy changes of chemical reactions. nih.govmdpi.comnih.gov For this compound, studies have focused on reactions involving the activation and cleavage of the strong carbon-fluorine bond.
One such process is dissociative protonation. DFT calculations at the B3LYP level have shown that the protonation of fluoroadamantane can lead to the fission of the C-F bond. acs.org The process results in the formation of a tightly bound complex between the resulting adamantyl cation and hydrogen fluoride (B91410). acs.org This modeling provides a detailed, step-by-step view of the reaction coordinate, which would be difficult to observe experimentally.
Other computational studies have explored C-F bond activation under different conditions. The reaction of 1-fluoroadamantane (B1266609) with an iodonium (B1229267) reagent, for example, was studied computationally to understand the charge distribution and explain the observed reactivity. nih.gov Similarly, computational investigations into the reactions of fluorinated adamantane analogues, such as fluorinated propellanes, with superacids like antimony pentafluoride (SbF₅) have been performed. researchgate.net These studies calculate the energies of reactants, transition states, and products to map out the potential energy surface, revealing that such reactions can be highly exothermic and lead to complex cationic species. researchgate.net The activation of C-F bonds is often found to be more exothermic than C-H bond activation due to the formation of a very stable metal-fluoride bond, which provides a strong thermodynamic driving force. nih.gov
Investigation of Fluorine-Mediated Electronic Effects within the Adamantane Skeleton
The fluorine atom at the C-2 position exerts significant electronic effects on the adamantane cage, primarily through strong inductive effects and more subtle hyperconjugative interactions. The inductive effect (-I) is the through-bond polarization caused by fluorine's high electronegativity, which withdraws electron density from the sigma framework. This makes the carbon atoms, particularly C-2 and the adjacent bridgehead carbons (C-1 and C-3), more electrophilic.
Computational methods, especially Natural Bond Orbital (NBO) analysis, are used to quantify these effects. NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In 2-substituted adamantanes, studies have predicted attractive hyperconjugative interactions between axial C-H bonds and the substituent. researchgate.net In the case of this compound, this would involve interactions between the lone pairs of the fluorine atom and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, and vice versa. Such stereoelectronic effects can influence the molecule's conformational preferences and reactivity. nih.govcore.ac.uk For instance, the electron-withdrawing nature of fluorine deactivates the adamantane cage towards electrophilic attack but can stabilize anionic or radical intermediates at specific locations.
Conformational Landscape and Dynamic Behavior Predictions for this compound
While the adamantane cage itself is conformationally rigid, the molecule as a whole can exhibit dynamic behavior, particularly in the solid state. orgosolver.com The substitution at the C-2 position allows for two possible conformers depending on the orientation of the fluorine atom, which can be described as axial or equatorial relative to a reference plane in the chair-like six-membered ring it belongs to. Theoretical calculations can determine the relative energies of these conformers. core.ac.ukchemmethod.com For many 2-haloadamantanes, the energy difference between conformers is small, and they can interconvert. researchgate.net
More complex dynamic behavior is observed in the crystalline phase. Many adamantane derivatives, including 1-fluoroadamantane and 2-chloroadamantane (B1585024), are known to form orientationally disordered (plastic) crystals at temperatures below their melting point. researchgate.net In these phases, the molecules are fixed on a crystal lattice but can undergo rapid reorientational jumps. Theoretical studies help rationalize this dynamic disorder. For related molecules like 1-fluoroadamantane, computational models have been used to interpret experimental data from techniques like dielectric spectroscopy, associating the observed phenomena with specific reorientational jumps of the molecule along its symmetry axes. Given the structural similarity, it is predicted that this compound would also exhibit a rich polymorphic and dynamic behavior in its solid phases.
Spectroscopic Investigations of 2 Fluoroadamantane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon framework and the environment of the fluorine and hydrogen atoms in 2-fluoroadamantane. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants, allows for a detailed structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the 15 hydrogen atoms attached to the rigid adamantane (B196018) cage. The chemical shifts are influenced by the electronegativity of the fluorine atom and the through-space and through-bond effects. The protons are broadly categorized into bridgehead (CH) and methylene (B1212753) (CH₂) protons. The proton on the carbon bearing the fluorine (H-2) is expected to show the most significant downfield shift due to the deshielding effect of the fluorine atom. The surrounding protons will also exhibit shifts based on their proximity and orientation relative to the C-F bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum of this compound provides information about the ten carbon atoms of the adamantane skeleton. The carbon atom directly bonded to the fluorine atom (C-2) is expected to show a significant downfield chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling constant is typically large, in the range of 170-250 Hz for saturated fluorocarbons.
The other carbon atoms in the molecule will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant (nJCF) decreasing with the number of bonds separating the carbon and fluorine atoms (e.g., ²JCF > ³JCF). These couplings provide valuable structural information. A study by Olah et al. reported the ¹³C chemical shifts and C-F coupling constants for this compound, although the specific data from this 1981 publication are not widely accessible. Without this primary data, a precise data table cannot be generated.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying characteristic functional groups and studying the solid-state properties of molecules like this compound.
Characterization of Specific Vibrational Modes of the C-F Bond
The carbon-fluorine (C-F) stretching vibration is a key feature in the infrared and Raman spectra of this compound. Generally, the C-F stretching mode for a secondary fluoroalkane appears in the region of 1100-1000 cm⁻¹. This absorption is typically strong in the infrared spectrum due to the large change in dipole moment associated with the C-F bond stretching. In the Raman spectrum, the C-F stretch is usually weaker.
The precise frequency of the C-F stretch in this compound would be influenced by the rigid adamantane cage structure and coupling with other vibrational modes. Detailed vibrational analysis, often supported by computational modeling, would be necessary to assign this and other specific vibrational modes of the molecule. However, specific experimental IR and Raman spectra for this compound with detailed mode assignments are not available in the reviewed literature.
Application in Solid-State Phase Behavior Studies
Adamantane and its derivatives are well-known for exhibiting solid-state phase transitions, often from a low-temperature ordered phase to a high-temperature orientationally disordered (plastic) phase. Vibrational spectroscopy is a sensitive probe for these phase transitions. Changes in the number of observed bands, their widths, and their frequencies can indicate a change in crystal structure and molecular environment.
For instance, in the ordered phase, intermolecular interactions in the crystal lattice can lead to the splitting of vibrational bands (factor group splitting). As the material transitions to a disordered phase, the spectral bands tend to broaden due to the increased rotational and translational freedom of the molecules.
While extensive studies on the phase transitions of 1-fluoroadamantane (B1266609) and other 2-substituted adamantanes (like 2-chloroadamantane) have been conducted using IR and Raman spectroscopy researchgate.netresearchgate.net, a specific investigation into the solid-state phase behavior of this compound has not been reported in the accessible scientific literature as of 1991, and subsequent dedicated studies have not been identified. Therefore, while it is a prime candidate for such investigations, no experimental data on its solid-state phase transitions can be presented.
High-Resolution Rotational Spectroscopy and Precise Molecular Geometry Elucidation
High-resolution rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. nih.gov By measuring the frequencies of transitions between rotational energy levels, highly accurate rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the atomic masses and their geometric arrangement. This allows for the calculation of bond lengths and bond angles with exceptional precision. nih.gov
For a molecule like this compound, which has a permanent dipole moment due to the C-F bond, rotational spectroscopy is a theoretically viable method for detailed structural analysis. The introduction of the fluorine atom at the C-2 position lowers the symmetry of the parent adamantane (Td) to Cs. This would result in a more complex rotational spectrum compared to the non-polar adamantane, which has no pure rotational spectrum. aip.org
A thorough review of the current scientific literature reveals a notable absence of specific studies on the high-resolution rotational or microwave spectroscopy of this compound. While the rotational spectra of adamantane itself aip.orgnih.gov and some of its other derivatives have been investigated, the specific rotational constants and a precise, experimentally determined molecular geometry for this compound are not available. Such a study would be invaluable for understanding the subtle structural changes in the adamantane cage upon substitution with a fluorine atom at a secondary carbon.
Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization. nih.gov For this compound (C₁₀H₁₅F), the molecular formula gives a molecular weight of approximately 154.22 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrometer, gaseous molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The pattern of these fragments provides a "fingerprint" that can be used for identification and structural elucidation.
The mass spectrum of adamantane is characterized by a prominent molecular ion peak at m/z 136 and a series of fragment ions corresponding to the loss of alkyl groups. wikipedia.orgnist.gov The most stable and abundant fragment ion is often the adamantyl cation at m/z 135, formed by the loss of a hydrogen atom. nih.gov The fragmentation of the adamantane cage itself leads to characteristic ions at m/z 93, 79, and 67. wikipedia.org
For this compound, the fragmentation is expected to be influenced by the presence of the fluorine atom. The C-F bond is strong, but the resulting fragments can be stabilized in different ways. The primary fragmentation pathways anticipated for this compound under electron ionization are:
Loss of a hydrogen atom: Similar to adamantane, the loss of a hydrogen atom would lead to a fragment ion at m/z 153.
Loss of HF: The elimination of a hydrogen fluoride (B91410) molecule (mass 20) is a common fragmentation pathway for fluoroalkanes and would result in a fragment ion at m/z 134. This fragment would correspond to an adamantene cation.
Loss of a fluorine atom: Cleavage of the C-F bond would result in the formation of the 2-adamantyl cation at m/z 135.
Cage fragmentation: Fragmentation of the adamantane skeleton would likely produce ions similar to those seen in adamantane's spectrum, such as m/z 93, 79, and 67, although their relative abundances may be altered.
While a publicly available, detailed mass spectrum for this compound is not readily found in the searched literature, the fragmentation of the isomeric 1-fluoroadamantane provides insight. The GC-MS data for 1-fluoroadamantane shows a base peak at m/z 154 (the molecular ion) and significant fragments at m/z 135, 93, and 79, which aligns with the expected fragmentation pathways. nih.gov
Based on the principles of mass spectrometry and the known fragmentation of related compounds, the following table outlines the expected major fragment ions for this compound and their probable structures. The relative intensities are hypothetical and would need to be confirmed by an experimental mass spectrum.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Probable Structure |
| 154 | [C₁₀H₁₅F]⁺• | Molecular Ion |
| 153 | [C₁₀H₁₄F]⁺ | Loss of H |
| 135 | [C₁₀H₁₅]⁺ | Loss of F |
| 134 | [C₁₀H₁₄]⁺• | Loss of HF |
| 93 | [C₇H₉]⁺ | Fragment of adamantane cage |
| 79 | [C₆H₇]⁺ | Fragment of adamantane cage |
| 67 | [C₅H₇]⁺ | Fragment of adamantane cage |
Solid State Properties and Phase Behavior of 2 Fluoroadamantane
Dynamics of Orientational Disorder in Crystalline Phases
In the case of 2-substituted adamantanes like 2-adamantanone, which also exhibits an orientationally disordered high-temperature phase, the dynamics involve large-angle molecular rotations. researchgate.net For 2-chloroadamantane (B1585024) and 2-bromoadamantane (B1268071), the high-temperature cubic phases are plastic, implying significant orientational molecular motion. acs.org It is highly probable that if 2-fluoroadamantane forms a plastic crystalline phase, it would also exhibit complex reorientational dynamics. The specifics of these motions, including activation energies and correlation times, would depend on the crystal structure and intermolecular interactions, which are currently unknown.
Thermodynamic Characterization of Phase Transitions (e.g., Calorimetric Studies)
Differential Scanning Calorimetry (DSC) is a primary tool for investigating phase transitions and their associated thermodynamic parameters. For 2-chloroadamantane, DSC studies revealed two transitions with enthalpies of 8.3 kJ mol⁻¹ and 0.47 kJ mol⁻¹, and corresponding entropies of 35 and 2.3 J K⁻¹ mol⁻¹, respectively. researchgate.net For 2-bromoadamantane, a single solid-solid phase transition is observed. acs.org
In comparison, 1-fluoroadamantane (B1266609) shows a phase transition at around 227-231 K with an enthalpy of transition of approximately 1.65 kJ mol⁻¹ and an entropy change of 7.3 J K⁻¹ mol⁻¹. researchgate.netresearchgate.net The thermodynamic parameters for the phase transitions in this compound are yet to be determined. Based on the data for its analogs, one would expect any solid-solid transitions to be of the first order, characterized by distinct enthalpy and entropy changes.
| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ mol⁻¹) | Entropy of Transition (ΔStrs) (J K⁻¹ mol⁻¹) |
| 2-Chloroadamantane | Phase III → II | 227 (heating) | 0.47 | 2.3 |
| Phase II → I | 242 (heating) | 8.3 | 35 | |
| 1-Fluoroadamantane | Phase II → I | 231 (heating) | 1.65 | 7.3 |
| This compound | Not Determined | Not Determined | Not Determined | Not Determined |
High-Pressure and Low-Temperature Effects on Solid-State Structures
High-pressure and low-temperature studies are crucial for constructing a complete phase diagram of a material. For 2-chloroadamantane and 2-bromoadamantane, applying pressure up to 300 MPa did not induce any new phases within the studied range, suggesting that the ambient pressure phase sequence is stable over this pressure range. acs.org
Advanced Research Applications and Future Outlook for 2 Fluoroadamantane
2-Fluoroadamantane as a Synthetic Building Block
The adamantane (B196018) skeleton is frequently employed as a structural motif when properties like rigidity, lipophilicity, and significant steric presence are desired in a target molecule. nih.gov this compound serves as a key starting material for introducing this cage structure, particularly for creating derivatives with specific substitution patterns that are otherwise difficult to access.
This compound is a critical precursor in the synthesis of 1,2-disubstituted adamantane derivatives, a class of chiral compounds with significant potential in various applications. nih.gov The fluorine atom, being a good leaving group under certain conditions, facilitates nucleophilic substitution reactions at the C-2 position. For instance, treating 1-fluoroadamantane (B1266609) with a superacid like SbF₅ can generate a stable adamantane cation, highlighting the reactivity endowed by the fluorine substituent. wikipedia.org A similar principle applies to this compound, allowing for the introduction of a wide array of functional groups at a secondary (bridge) position of the adamantane core.
This reactivity enables the construction of complex molecules where the adamantane cage acts as a rigid, three-dimensional anchor. Researchers can leverage this to control the spatial orientation of appended functional groups, which is crucial in designing molecules with specific biological or material properties. The synthesis often involves multi-step sequences where the this compound is the initial building block, subsequently modified to achieve the desired final structure. nih.gov
Table 1: Selected Reactions for Adamantane Functionalization
| Starting Material | Reagent(s) | Product Type | Significance |
| Adamantane | Concentrated Sulfuric Acid | Adamantanone | Provides entry to C-2 functionalization. wikipedia.org |
| 1-Fluoroadamantane | Antimony Pentafluoride (SbF₅) | 1-Adamantyl Cation | Demonstrates fluorine's role in creating reactive intermediates. wikipedia.org |
| Bicyclic Precursors | Various (e.g., Lewis Acids) | 1,2-Disubstituted Adamantanes | A primary route to chiral adamantane derivatives. nih.gov |
The application of adamantane derivatives is well-documented in materials science and catalysis. nih.gov The rigid and bulky nature of the adamantane scaffold, when incorporated into polymers or larger molecular assemblies, can impart unique properties such as increased thermal stability, altered solubility, and defined porosity. This compound serves as a synthetic entry point for creating these specialized adamantane-containing materials.
By functionalizing this compound and incorporating it into polymer chains or metal-organic frameworks (MOFs), scientists can precisely engineer the final material's characteristics. For example, the steric bulk of the adamantyl group can create voids within a material, potentially making it useful for gas storage or separation applications. In catalysis, adamantyl-containing ligands can be synthesized from precursors like this compound to create sterically demanding environments around a metal center, influencing the selectivity and activity of the catalyst. nih.gov
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the adamantane moiety is often described as a "lipophilic bullet" capable of improving a drug's interaction with biological targets and enhancing its pharmacokinetic properties. nih.gov this compound provides a versatile scaffold for developing new therapeutic agents across several disease areas.
Adamantane derivatives, most notably amantadine (B194251) and rimantadine, were among the first effective antiviral drugs against Influenza A virus. nih.gov They function by blocking the M2 proton channel, a viral protein essential for the virus to uncoat and replicate within a host cell. nih.gov However, their clinical use has been severely limited due to the emergence of widespread resistance, primarily from a single amino acid mutation in the channel (S31N). nih.govnih.gov
This has spurred research into developing a new generation of M2 inhibitors that are effective against these resistant strains. This compound is a valuable building block in this effort. The strategy involves using the adamantane cage as the core pharmacophore to block the channel, while modifying its structure to effectively bind to the mutated S31N channel. nih.gov Researchers can synthesize libraries of novel adamantane derivatives starting from this compound to explore different substituents that can restore binding affinity to the resistant channel, aiming to develop antivirals with a higher barrier to resistance. nih.gov
Dysfunction of ion channels—proteins that control the flow of ions like Na⁺, K⁺, and Ca²⁺ across cell membranes—is implicated in a wide range of neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govmdpi.comnih.gov This makes ion channels prime targets for therapeutic intervention. numberanalytics.comnumberanalytics.com
Adamantane-based compounds have a proven track record in this area, with the drug memantine (B1676192) (an aminoadamantane derivative) used to treat Alzheimer's disease by modulating NMDA receptor ion channels. The rigid structure of the adamantane cage is well-suited for interacting with the pores of ion channels. nih.gov this compound serves as a versatile starting point for designing novel ion channel modulators. By synthetically modifying the this compound core, chemists can create new molecules tailored to interact with specific ion channel subtypes, potentially leading to more selective drugs with fewer side effects for various neurological disorders. nih.gov
Table 2: Ion Channels Implicated in Neurological Disorders as Potential Targets for Adamantane Derivatives
| Ion Channel Type | Associated Neurological Disorders | Potential Therapeutic Action |
| NMDA Receptors | Alzheimer's Disease, Dendrotoxicity | Channel Blockade / Modulation nih.gov |
| Voltage-gated Ca²⁺ Channels | Spinal Cord Injury, Neurodegeneration | Blockade to prevent Ca²⁺ overload nih.gov |
| Voltage-gated Na⁺ Channels | Epilepsy, Neuropathic Pain | Modulation of neuronal excitability numberanalytics.com |
| Voltage-gated K⁺ Channels | Epilepsy, Cognitive Disorders | Modulation of neuronal signaling numberanalytics.com |
A significant challenge in drug development is ensuring that a potential drug molecule is not rapidly broken down by the body's metabolic processes, a property known as metabolic stability. nih.gov Low metabolic stability can lead to poor bioavailability and a short duration of action. A common strategy to improve stability is to block the sites on a molecule that are most susceptible to metabolism by enzymes, such as the cytochrome P450 family. nih.gov
Exploration in Nanomaterial Synthesis and Carbon Conversion
The unique properties of the adamantane scaffold, particularly its diamondoid structure, make it an ideal molecular building block for advanced materials. The inclusion of fluorine is being explored to fine-tune the characteristics of these materials for specific applications, ranging from nanodiamond synthesis to carbon capture technologies.
Nanomaterial Synthesis:
Adamantane and its derivatives are highly effective precursors for the bottom-up synthesis of nanodiamonds (NDs) using high-pressure, high-temperature (HPHT) methods. researchgate.netresearchgate.net The adamantane molecule acts as a "seed," providing a pre-formed diamond-like cage that facilitates the formation of a diamond lattice. Research has shown that using halogenated adamantanes can significantly influence the structural and chemical properties of the resulting NDs. researchgate.net
Specifically, 1-fluoroadamantane has been successfully used as a precursor in HPHT synthesis, demonstrating that halogen atoms can alter the characteristics of the final nanodiamond product. researchgate.net This facile synthesis of nanodiamonds from a fluorinated precursor is of great interest for both fundamental investigations and practical applications. researchgate.net While research has also utilized precursors like chloroadamantane, the specific use of this compound remains a developing area. rsc.org The position of the fluorine atom (bridgehead C-1 vs. secondary C-2) is expected to influence the precursor's reactivity and the subsequent properties of the nanodiamonds, such as defect center formation and surface chemistry.
Table 1: Comparison of Adamantane-Based Precursors for Nanodiamond Synthesis
| Precursor | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Adamantane | HPHT / Electron-Beam Irradiation | Serves as a fundamental molecular analogue for diamond; can be converted to defect-free NDs (2-4 nm). researchgate.net | researchgate.net |
| 1-Fluoroadamantane | HPHT Carbonization | Acts as a crucial precursor; fluorine can alter surface properties and suggests fluorine-containing fluids may play a role in natural diamond genesis. researchgate.net | researchgate.net |
| Chloroadamantane | HPHT Synthesis | Allows for control over ND size via synthesis temperature; a transition in morphology from 2D platelets to nanocrystals occurs around 2 nm. rsc.org | rsc.org |
Carbon Conversion:
The development of efficient materials for carbon dioxide (CO₂) capture is critical for addressing climate change. The structural rigidity and thermal stability of the adamantane cage make it an attractive scaffold for creating CO₂ sorbent materials. Research has demonstrated that a calcium-adamantanecarboxylate can serve as a precursor for a hybrid organic-inorganic composite material for high-temperature CO₂ capture. rsc.org This material exhibits excellent CO₂ cycling performance, retaining nearly 94.4% of its initial capture capacity after ten cycles under flue gas conditions. rsc.org
While direct studies involving this compound in carbon conversion are not yet prevalent, its properties suggest potential. The introduction of a highly electronegative fluorine atom could modify the electronic nature and surface properties of adamantane-based polymers or metal-organic frameworks (MOFs), potentially enhancing their selectivity and efficiency for CO₂ capture.
Development of Chiral this compound Derivatives and Stereochemical Applications
A defining feature of this compound is its chirality, which arises from the substitution at a secondary carbon on the adamantane framework. Any 1,2-disubstituted adamantane derivative is chiral, opening a vast field for stereochemical applications. mdpi.com The development of synthetic pathways to access enantiomerically pure this compound derivatives is a key area of research with implications for catalysis, materials science, and pharmacology.
The synthesis of enantiopure adamantane derivatives can be achieved through several strategies, including the use of asymmetric reactions, resolution of racemic mixtures, or starting from chiral precursors. mdpi.com For instance, enantiomerically pure keto-olefins have been successfully converted into chiral 1,2-disubstituted adamantane products with high yields, retaining their stereochemistry during the cyclization process. mdpi.com Similar approaches could be envisioned for this compound, potentially involving the stereoselective fluorination of a chiral 2-hydroxyadamantane precursor. The development of methods for the stereoselective installation of fluorine into organic molecules is an active and important field of research. nih.govsemanticscholar.org
The potential applications for chiral this compound derivatives are extensive. They could serve as:
Chiral Ligands: For use in asymmetric catalysis, where the rigid adamantane backbone can create a well-defined chiral environment around a metal center.
Chiral Building Blocks: For the synthesis of enantiopure compounds and advanced materials with specific chiroptical properties. mdpi.com
Probes for Biological Systems: The unique combination of lipophilicity from the adamantane cage and the specific stereochemical and electronic influence of the fluorine atom makes these compounds interesting candidates for studying biological interactions. nih.gov
Table 2: Strategies for Synthesizing Chiral Adamantane Derivatives
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Using chiral catalysts or auxiliaries to directly form one enantiomer in excess. | Diphenylprolinol silyl (B83357) ether-mediated domino reactions to create functionalized noradamantanes with excellent enantioselectivity. | nih.gov |
| Chiral Resolution | Separating a racemic mixture into its constituent enantiomers, often via diastereomeric salt formation or chiral chromatography. | Resolution of racemic 1,2-diamino adamantane into individual enantiomers for the synthesis of chiral ligands. | mdpi.com |
| Stereospecific Transformation | Converting an enantiomerically pure starting material into a new enantiopure product without loss of stereochemical integrity. | Cyclization of enantiomerically pure keto-olefins to yield enantiopure substituted adamantane derivatives. mdpi.com | mdpi.com |
| Stereoselective C-F Activation | Desymmetrization of geminal difluoroalkanes using a chiral Frustrated Lewis Pair (FLP) to create stereoenriched fluoroalkanes. nih.govsemanticscholar.org | Could potentially be adapted for adamantane systems to create chiral fluorinated centers. | nih.govsemanticscholar.org |
Unaddressed Research Questions and Emerging Avenues in this compound Chemistry
Despite its potential, the chemistry of this compound is still in its early stages, leaving many research questions unanswered and opening several promising avenues for future exploration.
Unaddressed Research Questions:
Comparative Precursor Performance: How does this compound perform as a nanodiamond precursor compared to its 1-fluoro isomer? Does the C-2 fluorine substitution offer advantages in controlling the size, morphology, or incorporation of defect centers (like silicon-vacancy centers) in the resulting nanodiamonds?
Carbon Capture Mechanism: What is the direct potential of this compound derivatives in carbon capture? How does the C-F bond influence the binding affinity, selectivity, and stability of adamantane-based sorbent materials?
Chiroptical Properties: What are the specific optical rotation and circular dichroism properties of enantiomerically pure this compound and its derivatives? How do these properties compare to other chiral systems?
Reactivity and Functionalization: How does the C-2 fluorine atom affect the reactivity of the adamantane cage, particularly at the adjacent bridgehead positions, in functionalization reactions?
Emerging Avenues:
Designer Nanomaterials: A major emerging avenue is the use of precisely substituted precursors like this compound to create "designer" nanomaterials. By controlling the precursor chemistry, it may be possible to tune the properties of nanodiamonds for specific applications in quantum sensing and bioimaging. mdpi.com
Fluorinated Polymers and MOFs: An exciting future direction is the incorporation of this compound as a rigid, chiral building block into polymers or metal-organic frameworks. This could lead to materials with unique gas separation properties, potentially for CO₂ capture, or materials with novel nonlinear optical (NLO) properties. rsc.org
Asymmetric Catalysis: The development of efficient synthetic routes to enantiopure this compound derivatives will enable their exploration as a new class of chiral ligands for transition metal catalysis. The rigidity of the scaffold and the electronic influence of fluorine could lead to catalysts with high activity and selectivity.
Pharmacophore Development: The adamantane cage is a well-established pharmacophore that increases lipophilicity and metabolic stability. nih.govmdpi.com Combining this with the stereochemical and electronic properties of a C-2 fluorine atom presents a compelling strategy for designing next-generation therapeutic agents. The synthesis of enantiopure chiral this compound derivatives is a critical first step toward this goal.
Q & A
Basic: What are the established synthetic routes for 2-Fluoroadamantane, and what methodological considerations are critical for optimizing yield and purity?
Answer:
The synthesis of this compound typically involves direct fluorination of adamantane derivatives or deoxyfluorination of 2-hydroxyadamantane. Key methodological considerations include:
- Reagent selection : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or XeF₂ require precise stoichiometric control to avoid over-fluorination byproducts .
- Temperature optimization : Exothermic fluorination reactions demand gradual temperature ramping (e.g., −78°C to 25°C) to maintain regioselectivity .
- Purification protocols : Column chromatography with non-polar solvents (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures effectively isolate the product. Monitor purity via <sup>19</sup>F NMR to detect residual fluorinating agents .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should researchers address common analytical challenges?
Answer:
- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Assign fluorine-induced deshielding effects on adjacent protons (δ ~2.5–3.5 ppm) and carbons. Use deuterated chloroform for solubility, but note signal broadening due to C-F coupling .
- X-ray crystallography : Resolve positional disorder in the adamantane cage by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters. Address low crystal quality by slow evaporation from dichloromethane .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <1 ppm error. Differentiate isotopic patterns of fluorine (100% <sup>19</sup>F) from potential chlorine contaminants .
Basic: How does the fluorination position influence the thermodynamic stability and chemical reactivity of this compound compared to other adamantane derivatives?
Answer:
- Thermodynamic stability : Fluorine at the 2-position creates steric hindrance, reducing ring strain. Differential scanning calorimetry (DSC) shows a melting point ~15°C higher than 1-fluoroadamantane due to improved lattice packing .
- Reactivity : The electron-withdrawing effect of fluorine decreases susceptibility to electrophilic substitution but enhances resistance to oxidation (e.g., stability in 30% H₂O₂ at 60°C for 24 hours) . Comparative studies should use kinetic assays (e.g., Arrhenius plots) under controlled conditions .
Advanced: What experimental design strategies can resolve contradictions between computational predictions and empirical observations in this compound's molecular behavior?
Answer:
- Multi-method validation : Combine DFT calculations (B3LYP/6-311+G(d,p)) with experimental dipole moment measurements (solution dielectric constant) to reconcile discrepancies in polarity predictions .
- Error source analysis : Quantify uncertainties in computational models (e.g., basis set superposition errors) and experimental setups (e.g., solvent effects in UV-Vis spectra) using Monte Carlo simulations .
- Collaborative benchmarking : Cross-validate data across labs using standardized protocols (e.g., identical fluorination conditions and purity thresholds) .
Advanced: What advanced fluorination methodologies show promise for improving regioselectivity in this compound synthesis, and how can their efficacy be systematically evaluated?
Answer:
- Electrochemical fluorination : Apply controlled potentials (1.5–2.0 V) in anhydrous HF to minimize radical side reactions. Monitor selectivity via in situ <sup>19</sup>F NMR .
- Flow chemistry : Use microreactors with residence time <5 minutes to enhance heat dissipation and reduce decomposition. Compare batch vs. flow yields via ANOVA .
- Evaluation metrics : Calculate regioselectivity ratios ([2-F]/[1-F]) using GC-MS peak integration and assess reproducibility across ≥3 independent trials .
Advanced: How should researchers design controlled stability studies to investigate this compound's decomposition pathways under various environmental conditions?
Answer:
- Accelerated aging tests : Expose samples to 40°C/75% RH for 4 weeks, with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to track degradation products .
- Light exposure : Use UV chambers (254 nm) to simulate photolytic breakdown. Identify radical intermediates via ESR spectroscopy .
- Data interpretation : Apply first-order kinetics models to degradation profiles and correlate with Arrhenius-derived activation energies .
Advanced: What statistical approaches are recommended for reconciling discrepancies in bioactivity data from different pharmacological studies of this compound derivatives?
Answer:
- Meta-analysis : Pool IC₅₀ values from multiple studies using random-effects models to account for inter-lab variability. Weight data by sample size and assay precision (e.g., SEM <10%) .
- Multivariate regression : Identify confounding variables (e.g., cell line passage number, solvent DMSO concentration) that skew dose-response curves .
- Sensitivity analysis : Use Monte Carlo methods to quantify uncertainty in EC₅₀ estimates due to instrument calibration drift .
Advanced: How can researchers optimize solvent systems to overcome solubility limitations of this compound in biological assay systems while maintaining compound integrity?
Answer:
- Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) using phase diagrams to identify compositions with >1 mg/mL solubility. Avoid solvents like DMSO if they induce fluorinated byproduct formation .
- Surfactant-assisted dissolution : Evaluate poloxamers or cyclodextrins for micellar encapsulation. Confirm stability via <sup>19</sup>F NMR over 72 hours .
- Biological compatibility : Assess solvent cytotoxicity in parallel assays (e.g., MTT tests) and normalize activity data to vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
